![molecular formula C17H15ClN2O4S B2362236 {4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone CAS No. 303987-89-5](/img/structure/B2362236.png)
{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone” is a chemical compound with the CAS Number: 303987-89-5 . It has a linear formula of C17H15ClN2O4S . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular weight of this compound is 378.84 . The InChI Code for this compound is 1S/C17H15ClN2O4S/c18-13-2-4-14(5-3-13)25-16-6-1-12(11-15(16)20(22)23)17(21)19-7-9-24-10-8-19/h1-6,11H,7-10H2 .Physical And Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 378.84 . The InChI Code for this compound is 1S/C17H15ClN2O4S/c18-13-2-4-14(5-3-13)25-16-6-1-12(11-15(16)20(22)23)17(21)19-7-9-24-10-8-19/h1-6,11H,7-10H2 .Scientific Research Applications
Clathrate Formation and Interaction Studies
- Edge-to-Face Interaction in Clathrate Formation : Research by Eto et al. (2011) discusses the role of edge-to-face interaction between aromatic rings in clathrate formation. They used derivatives similar to {4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone, highlighting the significance of these interactions in forming inclusion complexes with benzene (Eto et al., 2011).
Synthesis and Imaging Applications
- Synthesis for Imaging in Parkinson's Disease : Wang et al. (2017) synthesized a compound structurally related to {4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone for potential use as a PET imaging agent in Parkinson's disease. This highlights the potential of similar compounds in medical imaging applications (Wang et al., 2017).
Reactivity and Synthesis
- Study of Reactivity Towards Nucleophiles : Pouzet et al. (1998) synthesized a compound related to {4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone and studied its reactivity towards sulfur- and oxygen-containing nucleophiles. This research is significant for understanding the chemical behavior and potential applications of such compounds (Pouzet et al., 1998).
Biological Evaluation
- Evaluation of Antiinflammatory and Antibacterial Activity : Ravula et al. (2016) synthesized derivatives including elements of {4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone, and evaluated their antiinflammatory and antibacterial activities. This indicates the potential of these compounds in pharmacological research (Ravula et al., 2016).
Synthesis and Molecular Structure Analysis
- Antitumor Activity and Molecular Structure : Tang and Fu (2018) synthesized a morpholino compound similar to {4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone, and tested its antitumor activity. They also conducted a molecular structure analysis, showing the relevance of such compounds in cancer research (Tang & Fu, 2018).
Catalytic Reduction Studies
- Catalytic Reduction Using Formic Acid : Watanabe et al. (1984) conducted a study on the reduction of nitroarenes, including compounds structurally similar to {4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone. This research is pertinent to the development of novel catalytic reduction processes (Watanabe et al., 1984).
Safety and Hazards
properties
IUPAC Name |
[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4S/c18-13-2-4-14(5-3-13)25-16-6-1-12(11-15(16)20(22)23)17(21)19-7-9-24-10-8-19/h1-6,11H,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQLQWKSSKHPAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

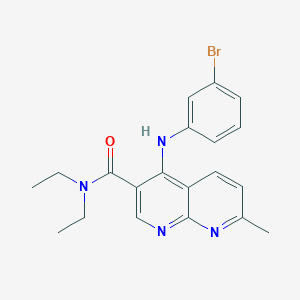
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide](/img/structure/B2362155.png)
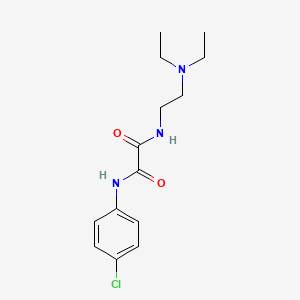
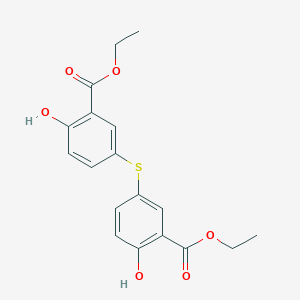
![(2E,NZ)-3-(2-chlorophenyl)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acrylamide](/img/structure/B2362159.png)

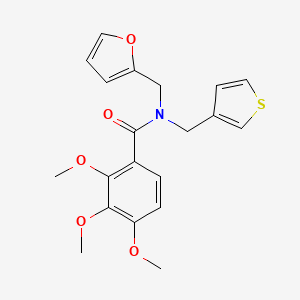
![N-Cyclohexyl-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide](/img/structure/B2362166.png)
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methylbenzamide](/img/structure/B2362167.png)
![N-(4-chlorobenzyl)-2-[2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide](/img/structure/B2362168.png)
![N-(benzo[d]thiazol-2-yl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2362169.png)
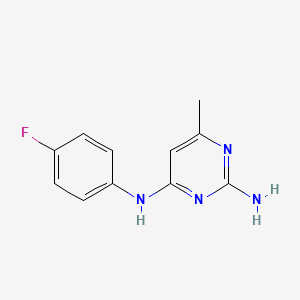

![9-Methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B2362175.png)